6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-(1-phenylethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13(14-5-3-2-4-6-14)20-17(22)15-11-16(19-12-18-15)21-7-9-23-10-8-21/h2-6,11-13H,7-10H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJSVYMJKOQKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and 1-phenylethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the morpholino group.
Scientific Research Applications
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide
- 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxylate
- 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxylic acid
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the morpholino group and the 1-phenylethyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a pyrimidine ring substituted with a morpholino group and a phenylethyl moiety. The synthesis typically involves the reaction of pyrimidine derivatives with morpholine and 1-phenylethylamine under reflux conditions using solvents such as ethanol or methanol, often facilitated by catalysts like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects such as:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby exerting anti-inflammatory and anticancer effects .
- Cellular Proliferation : Studies indicate that it can affect cellular proliferation, particularly in cancer cell lines, suggesting its role as an antiproliferative agent .
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, in vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .
In Vitro Studies
- Antiproliferative Effects : In a study evaluating several pyrimidine derivatives, this compound exhibited an IC50 value indicating potent inhibition against specific cancer cell lines. The compound was shown to significantly reduce cell viability in lung cancer (A549) and other malignancies .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation, such as the RET signaling pathway. This was evidenced by studies showing that modifications to the compound's structure could enhance its inhibitory potency against RET-driven cancers .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 102.51 | Antiproliferative in CCDC6-RET-driven cells |
| N-trisubstituted pyrimidines (similar derivatives) | 18.77 | Enhanced RET inhibition |
| Pyrazolyl-Ureas | 53 | p38 MAPK inhibitors |
The table illustrates how this compound compares with similar compounds in terms of potency and biological effects.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., morpholino proton signals at δ 3.6–3.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 327.344 for C₁₆H₁₇N₅O₃).
- HPLC : Assesses purity (>95% by reverse-phase C18 columns).
- X-ray Diffraction : Resolves stereochemical ambiguities .
What strategies are employed to enhance the compound’s solubility for in vitro bioactivity assays?
Advanced Research Question
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity.
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide or morpholino moiety.
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in aqueous media .
What in vitro models are used to assess the compound’s biological activity?
Basic Research Question
- Enzyme inhibition assays : Target kinases (e.g., PI3K or mTOR) using fluorescence-based ADP-Glo™ kits.
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for receptors like EGFR .
How is computational modeling used to predict binding interactions with target enzymes?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Predicts binding poses of the compound in active sites (e.g., ATP-binding pockets).
- Molecular dynamics simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy calculations (MM-PBSA) : Estimates binding energies to prioritize analogs for synthesis .
How can researchers validate the compound’s mechanism of action when faced with conflicting biochemical assay data?
Advanced Research Question
- Orthogonal assays : Combine enzymatic inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement.
- Genetic knockdown (CRISPR/Cas9) : Silence putative targets to observe rescue effects in phenotypic assays.
- Metabolomics : Track downstream pathway alterations via LC-MS to corroborate mechanistic hypotheses .
What synthetic routes are explored to incorporate bioisosteric replacements for improving metabolic stability?
Advanced Research Question
- Morpholino replacement : Substitute with thiomorpholine or piperazine to alter electron density and metabolic lability.
- Phenylethyl group modification : Replace with cyclopropyl or trifluoromethyl groups to reduce CYP450-mediated oxidation.
- Pyrimidine core fluorination : Introduce fluorine at C2/C5 positions to block reactive sites .
What safety protocols are essential when handling intermediates with reactive functional groups?
Basic Research Question
- Chlorinated intermediates : Use fume hoods and PPE (gloves, goggles) to prevent exposure to volatile reagents.
- Azide-containing precursors : Avoid metal contact to prevent explosive byproducts.
- Waste disposal : Quench reactive intermediates (e.g., LiAlH₄ residues) with isopropanol before disposal .
How do researchers address batch-to-batch variability in yield and purity during scale-up?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Crystallization control : Seed batches with pure crystals and adjust cooling rates to ensure uniform particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
